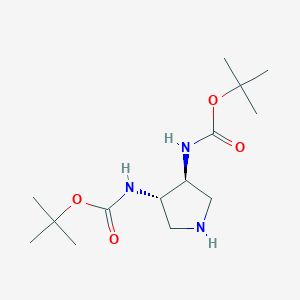
di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate is a chiral compound that features a pyrrolidine ring substituted with two tert-butyl carbamate groups. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate typically involves the protection of amino groups using tert-butyl dicarbonate. One common method starts with L-aspartic acid, which undergoes methylation, reduction, and protection steps to yield the desired compound . The reaction conditions often involve the use of methyl iodide for methylation, lithium aluminum hydride for reduction, and di-tert-butyl dicarbonate for protection .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly involving the tert-butyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Methyl iodide: for methylation reactions.
Lithium aluminum hydride: for reduction reactions.
Di-tert-butyl dicarbonate: for protection of amino groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride typically yields the corresponding amine derivatives.
科学的研究の応用
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate has several scientific research applications, including:
作用機序
The mechanism of action of di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable carbamate linkages, which can modulate the activity of enzymes and other proteins. The exact molecular pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Di-tert-butyl (3S,4S)-1-benzylpyrrolidine-3,4-diyldicarbamate: A similar compound with a benzyl group instead of hydrogen atoms on the pyrrolidine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butyl carbamate group, used in similar applications.
Uniqueness
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate is unique due to its specific stereochemistry and the presence of two tert-butyl carbamate groups. This structural configuration imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
特性
分子式 |
C14H27N3O4 |
|---|---|
分子量 |
301.38 g/mol |
IUPAC名 |
tert-butyl N-[(3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10(9)17-12(19)21-14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19)/t9-,10-/m0/s1 |
InChIキー |
RHCVWDKJCGSONV-UWVGGRQHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
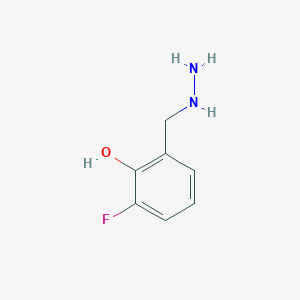
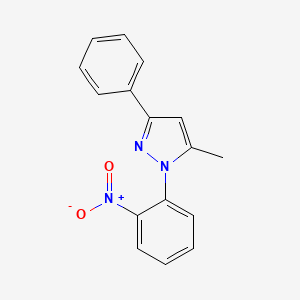
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
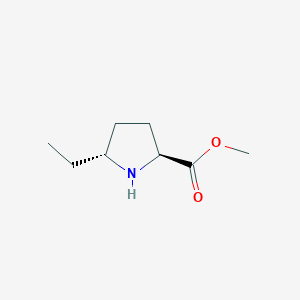

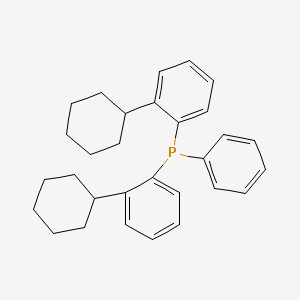
![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
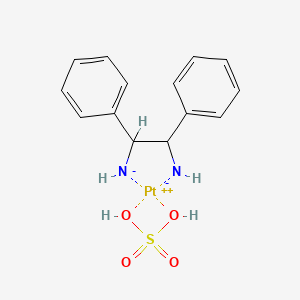
![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
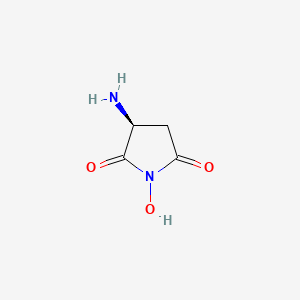
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)

